molecular formula C11H17Cl2NO2 B4677686 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride

2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride

Cat. No. B4677686
M. Wt: 266.16 g/mol
InChI Key: MYJPVJOHBJYJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride, also known as AEBSF, is a serine protease inhibitor that is commonly used in scientific research. AEBSF is a synthetic compound that is derived from the naturally occurring serine protease inhibitor, aprotinin. AEBSF has been widely used in various biochemical and physiological studies due to its ability to inhibit a broad range of serine proteases.

Mechanism of Action

2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride acts as a competitive inhibitor of serine proteases by binding to the active site of the enzyme. This compound forms a covalent bond with the serine residue in the active site of the enzyme, thereby inhibiting its activity. This compound has been shown to inhibit a broad range of serine proteases, including trypsin, chymotrypsin, and plasmin.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit blood coagulation by inhibiting the activity of thrombin and other serine proteases involved in the coagulation cascade. This compound has also been shown to inhibit the activity of various serine proteases involved in inflammation, including elastase and cathepsin G. In addition, this compound has been shown to inhibit the growth and metastasis of various cancer cells by inhibiting the activity of serine proteases involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride has several advantages for use in lab experiments. This compound is a highly specific inhibitor of serine proteases and has been shown to inhibit a broad range of serine proteases. This compound is also stable and can be stored for long periods without losing its inhibitory activity. However, one limitation of this compound is that it is not effective against all serine proteases. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride in scientific research. One area of research is the development of new inhibitors that are more specific and effective than this compound. Another area of research is the use of this compound in the development of new therapies for diseases such as cancer and inflammation. Finally, this compound can be used in the study of the role of serine proteases in various physiological and pathological processes.

Scientific Research Applications

2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride is widely used in scientific research as a serine protease inhibitor. Serine proteases play a critical role in various physiological and pathological processes, including blood coagulation, inflammation, and cancer. This compound has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer.

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylamino]ethoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14;/h1-4,13-14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPVJOHBJYJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCOCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.